Sequoyitol

描述

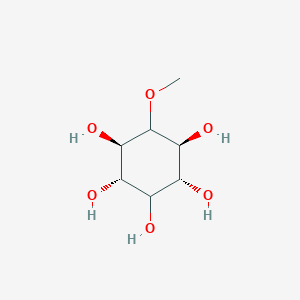

七叶皂甙,也称为 5-O-甲基肌醇,是一种天然存在的肌醇环醇衍生物。它主要存在于各种植物中,包括红豆杉属(红豆杉)和银杏。 七叶皂甙因其潜在的治疗特性而备受关注,特别是在糖尿病及其并发症的管理方面 .

准备方法

合成路线和反应条件: 七叶皂甙可以通过肌醇的甲基化合成。该过程涉及使用甲基化试剂,如甲基碘化物或硫酸二甲酯,在碳酸钾等碱的存在下。 反应通常在回流条件下进行,产物通过结晶或色谱法纯化 .

工业生产方法: 七叶皂甙的工业生产通常涉及从天然来源中提取。例如,将红豆杉(中国红豆杉)研磨并用酒精或丙酮进行溶剂提取。 然后浓缩提取物,并通过结晶和纯化步骤分离出七叶皂甙 .

化学反应分析

反应类型: 七叶皂甙会发生各种化学反应,包括:

氧化: 七叶皂甙可以被氧化形成相应的酮或醛。

还原: 还原反应可以将七叶皂甙转化为相应的醇衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在各种条件下使用卤素或亲核试剂

主要产物:

- 七叶皂甙的氧化可以产生七叶皂甙酮等化合物。

- 还原可以产生七叶皂甙醇。

- 取代反应可以根据引入的取代基产生各种衍生物 .

科学研究应用

Antidiabetic Effects

Mechanism of Action

Sequoyitol has been shown to exert significant antidiabetic effects through various mechanisms:

- Improvement of Insulin Sensitivity : Studies have demonstrated that this compound enhances insulin signaling pathways. In ob/ob mice, both oral and subcutaneous administration of this compound resulted in decreased blood glucose levels and improved glucose intolerance. This was attributed to increased phosphorylation of insulin receptor substrate-1 and Akt, which are crucial for insulin signaling .

- Direct Effects on Hepatocytes and Adipocytes : this compound directly targets hepatic and adipose tissues, enhancing the ability of insulin to suppress glucose production in hepatocytes and stimulate glucose uptake in adipocytes .

Case Study

In a controlled study involving ob/ob mice, this compound administration led to a significant increase in plasma insulin levels while simultaneously decreasing hyperglycemia. This suggests its potential as a new oral medication for diabetes management .

Diabetic Nephropathy

Protective Effects on Renal Function

this compound has also been investigated for its protective effects against diabetic nephropathy. In diabetic rat models, it was found to ameliorate renal damage by reducing oxidative stress markers and improving renal function parameters . The compound's ability to enhance insulin signaling may contribute to its protective effects on kidney tissues.

Neuroprotective Properties

Research Insights

Recent studies have begun to explore the neuroprotective effects of this compound. Its role in improving insulin sensitivity may extend beyond metabolic benefits to include neuroprotective actions against conditions such as Alzheimer's disease or other neurodegenerative disorders. The exact mechanisms remain under investigation but could involve modulation of cellular signaling pathways related to neuroinflammation .

Summary of Research Findings

作用机制

七叶皂甙通过增强胰岛素信号通路发挥其作用。它增加了肝细胞、脂肪细胞和 β 细胞中胰岛素受体底物 1 (IRS1) 和 Akt 的磷酸化。这种增强改善了胰岛素敏感性和葡萄糖摄取。 七叶皂甙还抵消了肿瘤坏死因子-α (TNF-α) 对胰岛素信号的抑制作用,从而促进更好的葡萄糖调节 .

类似化合物:

D-松醇: 另一种具有类似抗糖尿病特性的环醇衍生物。

野黄酮: 以其在植物中的渗透调节和信号转导作用而闻名。

木糖醇: 与七叶皂甙具有结构相似性,具有潜在的治疗应用.

七叶皂甙的独特性: 七叶皂甙因其增强胰岛素敏感性和分泌的双重作用而脱颖而出。这种双重机制使其在管理糖尿病及其并发症方面特别有效。 此外,它在各种植物中的天然存在使其成为治疗研究的宝贵化合物 .

相似化合物的比较

D-pinitol: Another cyclitol derivative with similar antidiabetic properties.

Ononitol: Known for its role in osmoregulation and signal transduction in plants.

Bornesitol: Shares structural similarities with sequoyitol and has potential therapeutic applications.

Uniqueness of this compound: this compound stands out due to its dual action of enhancing both insulin sensitivity and secretion. This dual mechanism makes it particularly effective in managing diabetes and its complications. Additionally, its natural occurrence in various plants makes it a valuable compound for therapeutic research .

生物活性

Sequoyitol, a natural compound identified as 5-O-methyl-myo-inositol, has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

This compound exerts its biological effects primarily through enhancing insulin sensitivity and secretion. Research indicates that it directly improves insulin signaling pathways in various cell types, including hepatocytes, adipocytes, and pancreatic β-cells. Key findings include:

- Insulin Signaling Enhancement : this compound has been shown to increase the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt in both HepG2 (human hepatocyte-derived) and 3T3-L1 (adipocyte-derived) cells. This enhancement leads to improved glucose uptake and decreased glucose production in response to insulin stimulation .

- Protection Against Oxidative Stress : In INS-1 cells (a rat β-cell line), this compound protects against oxidative injury induced by streptozotocin or hydrogen peroxide, suggesting a role in preserving β-cell function under stress conditions .

Effects on Glucose Metabolism

This compound's impact on glucose metabolism has been extensively studied in animal models, particularly in ob/ob mice—a model for obesity and type 2 diabetes. The following results highlight its efficacy:

- Reduction in Hyperglycemia : Chronic administration of this compound (both orally and subcutaneously) significantly reduced blood glucose levels in ob/ob mice. After 14 days of treatment, blood glucose levels were notably lower compared to vehicle-treated controls .

- Improvement in Insulin Sensitivity : The homeostasis model assessment index (HOMA-IR), a measure of insulin resistance, decreased by 44% in this compound-treated mice. Furthermore, glucose tolerance tests indicated a 34% reduction in the area under the curve for blood glucose levels during glucose challenges .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound, emphasizing its potential as a therapeutic agent for diabetes:

Therapeutic Potential

Given its ability to improve insulin sensitivity and protect pancreatic β-cells, this compound presents a promising avenue for diabetes treatment. Its natural origin may offer advantages over synthetic drugs, potentially leading to fewer side effects. Research suggests that this compound could be developed into an oral medication for managing type 2 diabetes, targeting both insulin resistance and β-cell preservation .

属性

IUPAC Name |

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MVWKSXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313753 | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-92-2, 7600-53-5 | |

| Record name | 5-O-Methyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-methyl-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。